molecular formula C18H21F2N5O B6072806 2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine

2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine

Cat. No. B6072806
M. Wt: 361.4 g/mol
InChI Key: VUIQAARBGAXMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine, commonly known as DFP-10825, is a small molecule drug that has gained significant attention in the field of cancer research. This drug has shown potential as a treatment for various types of cancer, including lung cancer, breast cancer, and colon cancer. In

Mechanism of Action

DFP-10825 works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 plays a critical role in the stability and function of various proteins that are important for cancer cell survival. By inhibiting HSP90, DFP-10825 disrupts the function of these proteins and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have significant biochemical and physiological effects in preclinical studies. In addition to inducing apoptosis in cancer cells, DFP-10825 has been shown to inhibit tumor growth and metastasis. DFP-10825 has also been shown to have anti-angiogenic effects, which means that it can inhibit the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of DFP-10825 is its specificity for HSP90. This means that it has minimal off-target effects and is less likely to cause toxicity in non-cancerous cells. However, DFP-10825 is a relatively new drug and its safety and efficacy in humans are not yet fully understood. In addition, the synthesis of DFP-10825 is a complex process that requires specialized equipment and expertise, which can make it difficult to produce large quantities of the drug for clinical trials.

Future Directions

There are several future directions for the research and development of DFP-10825. One direction is to further investigate the safety and efficacy of DFP-10825 in humans. Clinical trials are currently underway to evaluate the safety and efficacy of DFP-10825 in patients with various types of cancer. Another direction is to explore the potential of DFP-10825 in combination with other chemotherapy drugs. Preclinical studies have shown that DFP-10825 has synergistic effects when used in combination with other drugs, which could lead to more effective cancer treatments. Finally, there is a need to develop more efficient and cost-effective methods for synthesizing DFP-10825, which could help to make the drug more widely available for clinical use.
Conclusion:
DFP-10825 is a small molecule drug that has shown significant potential as a treatment for various types of cancer. Its specificity for HSP90 and its ability to induce apoptosis in cancer cells make it a promising candidate for further research and development. While there are still limitations and challenges associated with the synthesis and clinical use of DFP-10825, ongoing research and clinical trials are providing valuable insights into its safety and efficacy. The future directions for DFP-10825 research are promising and could lead to more effective cancer treatments in the future.

Synthesis Methods

DFP-10825 is synthesized through a multistep process that involves the reaction of various chemical intermediates. The synthesis of DFP-10825 starts with the reaction of 2,6-difluorobenzoyl chloride with piperazine in the presence of a base. The resulting intermediate is then reacted with N-ethyl-6-methyl-4-pyrimidinamine to form the final product, DFP-10825. The synthesis of DFP-10825 is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

DFP-10825 has shown significant potential as a treatment for various types of cancer. In preclinical studies, DFP-10825 has been shown to inhibit the growth of cancer cells and induce apoptosis. DFP-10825 has also been shown to have synergistic effects when used in combination with other chemotherapy drugs. In addition, DFP-10825 has shown promise as a treatment for drug-resistant cancers.

properties

IUPAC Name

(2,6-difluorophenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N5O/c1-3-21-15-11-12(2)22-18(23-15)25-9-7-24(8-10-25)17(26)16-13(19)5-4-6-14(16)20/h4-6,11H,3,7-10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIQAARBGAXMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.